molecular formula C10H14O B133720 Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) CAS No. 152705-48-1

Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI)

Cat. No. B133720
M. Wt: 150.22 g/mol
InChI Key: VWFBNCLJAWOGEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) is an organic compound that belongs to the family of aldehydes. It is commonly used in scientific research for its various applications.

Mechanism Of Action

The mechanism of action of Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) is not well understood. However, it has been suggested that it exerts its antimicrobial activity by inhibiting the growth of microorganisms. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

Biochemical And Physiological Effects

Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has been found to possess various biochemical and physiological effects. It has been reported to possess antioxidant activity, which makes it a potential candidate for the development of new drugs for the treatment of oxidative stress-related diseases. It has also been found to possess hepatoprotective activity, which makes it a potential candidate for the treatment of liver diseases.

Advantages And Limitations For Lab Experiments

Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, such as its low solubility in water, which makes it difficult to use in aqueous solutions. It also has a strong odor, which can be a problem in some experiments.

Future Directions

For research include exploring its potential as a drug candidate and investigating its mechanism of action.

Synthesis Methods

Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) can be synthesized by the reaction of cyclopentanone with acrolein in the presence of a catalyst such as piperidine. The reaction leads to the formation of Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) with a yield of 70-80%.

Scientific Research Applications

Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI) has various applications in scientific research. It is commonly used in the synthesis of various organic compounds such as heterocycles, chiral compounds, and natural products. It is also used as a reagent in organic synthesis to introduce the cyclopentane ring into the molecule. Furthermore, it has been found to possess antimicrobial, antifungal, and anti-inflammatory properties, which make it a potential candidate for the development of new drugs.

properties

CAS RN

152705-48-1

Product Name

Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)-(9CI)

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-methylidene-1-prop-2-enylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H14O/c1-3-6-10(8-11)7-4-5-9(10)2/h3,8H,1-2,4-7H2

InChI Key

VWFBNCLJAWOGEI-UHFFFAOYSA-N

SMILES

C=CCC1(CCCC1=C)C=O

Canonical SMILES

C=CCC1(CCCC1=C)C=O

synonyms

Cyclopentanecarboxaldehyde, 2-methylene-1-(2-propenyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.